molecular formula C13H17N5O5 B13401672 Anorexigenic peptide

Anorexigenic peptide

Cat. No.: B13401672
M. Wt: 323.30 g/mol
InChI Key: GVCTYSKUHKXJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anorexigenic peptides are a class of compounds that play a crucial role in regulating appetite and energy homeostasis. These peptides act by reducing food intake and promoting satiety, making them significant in the study and treatment of obesity and related metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anorexigenic peptides are typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

    Attachment of the first amino acid: to a solid resin.

    Deprotection: of the amino acid’s reactive group.

    Coupling: of the next amino acid using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Repetition: of deprotection and coupling cycles until the desired peptide sequence is achieved.

    Cleavage: of the peptide from the resin and final deprotection.

Industrial Production Methods: In industrial settings, the production of anorexigenic peptides may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as bacteria or yeast, which then produces the peptide through its natural cellular processes .

Chemical Reactions Analysis

Types of Reactions: Anorexigenic peptides can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

Anorexigenic peptides have a wide range of applications in scientific research:

Mechanism of Action

Anorexigenic peptides exert their effects by interacting with specific receptors in the brain, particularly in the hypothalamus. These interactions lead to the activation of signaling pathways that promote satiety and reduce food intake. For example, leptin binds to leptin receptors in the hypothalamus, activating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which ultimately leads to the suppression of appetite .

Properties

Molecular Formula

C13H17N5O5

Molecular Weight

323.30 g/mol

IUPAC Name

2-[[3-(1H-imidazol-5-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C13H17N5O5/c19-10-2-1-8(17-10)13(23)18-9(3-7-4-14-6-16-7)12(22)15-5-11(20)21/h4,6,8-9H,1-3,5H2,(H,14,16)(H,15,22)(H,17,19)(H,18,23)(H,20,21)

InChI Key

GVCTYSKUHKXJDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)O

Origin of Product

United States

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